4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid
Description
This compound features a fused indenone core (3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden) linked via an imine-amino bridge to a benzenecarboxylic acid group.
Properties
IUPAC Name |
4-[[(3-oxo-2-phenylinden-1-ylidene)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-22-19-9-5-4-8-18(19)21(20(22)16-6-2-1-3-7-16)24-14-15-10-12-17(13-11-15)23(26)27/h1-13,20H,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDLOYGUYMHNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NCC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with heterocyclic structures, such as imidazole, have been known to interact with a broad range of biological targets.
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological and pharmacological activities.
Biological Activity
4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid, also known by its CAS number 1024791-96-5, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.39 g/mol. The structure features a benzenecarboxylic acid moiety linked to an indene-derived side chain, which is thought to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursor molecules. The synthetic route often includes the formation of the indene structure followed by amination and carboxylation steps to yield the final product. Specific methodologies may vary based on available reagents and desired yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | |
| HCT116 (Colorectal) | 4.8 | |
| HeLa (Cervical Cancer) | 6.0 |
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that this compound may target the PI3K/Akt pathway and induce apoptosis through caspase activation. Further studies using Western blot analysis confirmed the downregulation of anti-apoptotic proteins such as Bcl-2 in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 50–100 μg/mL.
Study 1: Anticancer Efficacy
A recent study published in Cancer Letters evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.01). Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results indicated that it could serve as a promising candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- (56461-20-2)
- Structural Differences: Lacks the imine-amino bridge and phenyl substituent on the indenone ring.
- Implications : Reduced steric bulk may enhance solubility but limit target specificity compared to the target compound .
3-Oxoindan-4-carboxylic acid (71005-12-4)
- Structural Differences: Simplified indanone ring without the phenyl group or methyleneamino linkage.
- Implications : Lower molecular weight may improve bioavailability but reduce binding affinity in enzyme inhibition contexts .
Methyl 5-chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate ()
- Structural Differences : Chlorine substituent, hydroxyl group, and esterified carboxylic acid.
Functional Group Modifications
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (77960-29-3)
- Structural Differences: Isoindole core replaces indenone, with a benzyl group at position 2.
- Implications : The isoindole system may alter electronic properties, affecting interactions with hydrophobic binding pockets .
4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzoic acid (866018-45-3)
Pharmacologically Relevant Analogs
Compound 7b ()
- Structural Differences : Symmetric 1,2,3-triazole-linked benzoic acid derivative.
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid ()
Physicochemical Properties
| Compound | Core Structure | Functional Groups | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | Indenone | Carboxylic acid, imine-amino | Moderate (polar) |
| 3-Oxoindan-4-carboxylic acid | Indanone | Carboxylic acid | High (polar) |
| Methyl 5-chloro-inden-2-carboxylate | Indenone | Ester, hydroxyl, chlorine | Low (lipophilic) |
| 2-Benzyl-isoindole-4-carboxylic acid | Isoindole | Carboxylic acid, benzyl | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
